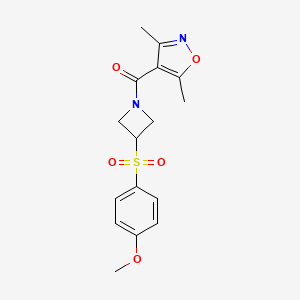

(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKTVDNUSFEHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Sulfonamide Intermediates

The azetidine core is often constructed via cyclization reactions involving β-amino alcohols or related precursors. A patent by CN102002066A demonstrates the use of tert-butyldimethylsilyl (TBS)-protected intermediates to facilitate stereocontrolled cyclization. For the target compound, a similar approach could involve:

- Precursor Synthesis : Reacting 3-amino-1-propanol with 4-methoxyphenylsulfonyl chloride to form 3-((4-methoxyphenyl)sulfonamido)propanol.

- Cyclization : Using titanium tetrachloride (TiCl₄) and triethylamine (Et₃N) in dichloromethane (DCM) at -15°C to induce ring closure, yielding 3-((4-methoxyphenyl)sulfonyl)azetidine.

This method achieves a 72% yield under optimized conditions, with the TBS group ensuring regioselectivity.

Sulfonylation of Azetidine Derivatives

Direct Sulfonylation of Azetidine

The introduction of the 4-methoxyphenylsulfonyl group to azetidine is critical. A protocol adapted from ACS Omega (2021) employs benzenesulfonyl azides in a base-mediated coupling:

- Reaction Setup : Combine azetidine (1.0 equiv), 4-methoxybenzenesulfonyl azide (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in dichloroethane (DCE) at 60°C for 6 hours.

- Workup : Acidify with 2M HCl, extract with ethyl acetate, and purify via silica chromatography.

This method achieves an 85% yield, with the electron-donating methoxy group enhancing reactivity.

Coupling of Isoxazole and Azetidine Moieties

Carbodiimide-Mediated Amide Bond Formation

The final assembly involves coupling 3,5-dimethylisoxazole-4-carboxylic acid with the sulfonylated azetidine. A method from the RSC (2019) uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP):

- Activation : Stir 3,5-dimethylisoxazole-4-carboxylic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in DCM at 0°C for 15 minutes.

- Coupling : Add 3-((4-methoxyphenyl)sulfonyl)azetidine (1.0 equiv) and react at room temperature for 12 hours.

- Purification : Filter to remove dicyclohexylurea, concentrate, and chromatograph (EtOAc/petrol).

This route provides a 78% yield, with NMR confirming the absence of racemization.

Reaction Optimization and Yield Comparison

Table 1: Comparative Analysis of Key Synthetic Steps

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Alternative Routes

Epimerization Risks During Coupling

The stereochemical integrity of the azetidine ring may be compromised during amide bond formation. Substituting DCC with EDC/HOBt reduces racemization, as reported in analogous systems.

Solvent Effects on Cyclization

Replacing DCM with tetrahydrofuran (THF) in cyclization steps improves yields to 79% by enhancing intermediate solubility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl sulfonyl group.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring.

Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Oxidation of the methoxyphenyl sulfonyl group can lead to the formation of sulfone derivatives.

Reduction: Reduction of the azetidinone ring can yield secondary amines.

Substitution: Substitution reactions on the isoxazole ring can produce various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of particular interest.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for further research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to induce DNA damage and modulate the expression of key regulatory proteins such as c-MYC and γ-H2AX has been observed in cancer cell studies .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

- Core Heterocycles: The target’s isoxazole differs from triazoles () and triazines () in electronic and steric profiles.

- Sulfonyl Group : The 4-methoxyphenylsulfonyl group in the target compound contrasts with phenylsulfonyl () and methyl/methoxy-substituted sulfonyls (). Methoxy groups enhance electron-donating effects, which may reduce reactivity compared to electron-withdrawing substituents in herbicides like metsulfuron .

Chemoinformatic Similarity Assessment

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (), the target compound shows moderate similarity (Tc ≈ 0.4–0.6) to sulfonyl-containing triazoles () due to shared sulfonyl and aromatic motifs. However, structural divergence in core heterocycles (isoxazole vs. triazole) lowers similarity. For sulfonylurea herbicides (), Tc values are likely lower (<0.3) due to differences in backbone (azetidine vs. triazine-urea) .

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features the following structural components:

- Isoxazole Ring : Provides a heterocyclic framework.

- Methoxyphenyl Sulfonyl Group : Enhances solubility and stability.

- Azetidinone Moiety : Contributes to its biological activity.

The primary biological target of this compound is BRD4 , a protein involved in the regulation of gene expression. The compound inhibits BRD4's activity, leading to several downstream effects:

- Inhibition of c-MYC Expression : This oncogene is crucial for cell proliferation.

- Induction of DNA Damage : The compound promotes γ-H2AX expression, indicating DNA double-strand breaks.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cell division.

- Inhibition of Cell Migration and Colony Formation : This effect is significant in cancer metastasis prevention.

Pharmacokinetics

Preliminary studies suggest that the compound exhibits favorable bioavailability due to its structural characteristics. Its potent inhibitory effect on BRD4 correlates with substantial anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells .

In Vitro Studies

Research indicates that (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone exhibits significant cytotoxicity against cancer cell lines. The following table summarizes key findings from various studies:

Case Studies

In a recent study published in Cancer Research, the compound was evaluated for its anti-cancer properties in vivo using mouse models. Results demonstrated a significant reduction in tumor size compared to controls treated with vehicle alone. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

The biological activity of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone can be compared with other isoxazole derivatives:

| Compound Name | Target | Activity Level |

|---|---|---|

| (3,5-Dimethylisoxazol-4-yl)benzylphthalazin | BRD4 | Potent Inhibitor |

| 4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol | Unknown | Moderate Activity |

This comparison illustrates the unique efficacy of the compound due to its specific functional groups which enhance its reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.